molecular formula C11H22N2 B13960788 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine CAS No. 91823-91-5

4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine

Cat. No.: B13960788
CAS No.: 91823-91-5
M. Wt: 182.31 g/mol
InChI Key: VYXWSGYTKHDNDX-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is a synthetic organic compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene bridge, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine typically involves the reaction of ethylamine with a tetramethyl-substituted piperazine precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various alkylated piperazine derivatives .

Scientific Research Applications

4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

91823-91-5

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

4-ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine

InChI

InChI=1S/C11H22N2/c1-7-13-9(2)8-12(6)11(4,5)10(13)3/h9H,3,7-8H2,1-2,4-6H3

InChI Key

VYXWSGYTKHDNDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CN(C(C1=C)(C)C)C)C

Origin of Product

United States

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